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Compound of Interest

Compound Name: 4-Azidoaniline

Cat. No.: B077532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Azidoaniline, a versatile building block in medicinal chemistry and materials science. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, including data tables and experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
Azidoaniline. The data presented here is for 4-Azidoaniline hydrochloride, analyzed in

deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data
The ¹H NMR spectrum of 4-Azidoaniline hydrochloride in DMSO-d6 exhibits characteristic

signals for the aromatic protons. Due to the electron-donating nature of the amino group and

the electron-withdrawing nature of the azido group, the aromatic protons are split into two

distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.15 d 8.6 2H, Ar-H ortho to -NH₂

6.85 d 8.6 2H, Ar-H ortho to -N₃

5.50 (broad) s - 3H, -NH₃⁺

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum of 4-Azidoaniline hydrochloride in DMSO-d6 shows four distinct signals for the

aromatic carbons.

Chemical Shift (δ) ppm Assignment

145.2 C-NH₂

135.8 C-N₃

120.5 CH ortho to -N₃

115.1 CH ortho to -NH₂

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 4-Azidoaniline. The

spectrum of 4-Azidoaniline hydrochloride, typically recorded as a Nujol mull or using an

Attenuated Total Reflectance (ATR) accessory, shows characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad N-H stretching (amine salt)

~2110 Strong, Sharp N₃ asymmetric stretching

~1600 Medium Aromatic C=C stretching

~1510 Strong Aromatic C=C stretching

~1290 Medium N₃ symmetric stretching

~830 Strong
para-disubstituted C-H out-of-

plane bending

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of 4-Azidoaniline in a polar solvent like ethanol typically displays

absorption bands corresponding to π → π* transitions of the aromatic system and the azido

group.

λmax (nm) Solvent

~280 Ethanol

~240 Ethanol

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Specific instrument parameters may vary.

NMR Spectroscopy
A sample of 4-Azidoaniline hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of

DMSO-d6 in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of
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scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower

natural abundance and longer relaxation times of the ¹³C nucleus. Chemical shifts are

referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for

¹³C).

IR Spectroscopy
For ATR-FTIR, a small amount of the solid 4-Azidoaniline hydrochloride is placed directly on

the ATR crystal, and pressure is applied to ensure good contact. For a Nujol mull, a few

milligrams of the sample are ground with a drop of Nujol (mineral oil) to form a paste, which is

then pressed between two KBr or NaCl plates. The spectrum is typically recorded over the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR

crystal or the Nujol between salt plates is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
A dilute solution of 4-Azidoaniline is prepared in a UV-grade solvent, such as ethanol. The

concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

The spectrum is recorded in a 1 cm path length quartz cuvette using a dual-beam UV-Vis

spectrophotometer, typically over a range of 200-400 nm. The solvent is used as the reference.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 4-Azidoaniline.
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Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic characterization of 4-Azidoaniline.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Azidoaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077532#spectroscopic-data-of-4-azidoaniline-nmr-ir-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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